(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-bromoethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor followed by bromination. One common method involves the reaction of 2-ethylcyclopropane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1-(2-Hydroxyethyl)-2-ethylcyclopropane.
Elimination: 1-Ethylcyclopropene.
Oxidation: 1-(2-Oxoethyl)-2-ethylcyclopropane.
Reduction: 1-Ethyl-2-ethylcyclopropane.
Scientific Research Applications
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylcyclopropane: Lacks the 2-bromoethyl group, making it less reactive in substitution reactions.
1-(2-Chloroethyl)-2-ethylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
1-(2-Bromoethyl)cyclopropane: Lacks the ethyl group, affecting its steric and electronic properties.
Uniqueness
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both 2-bromoethyl and ethyl groups. This combination of features makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNIVFDMCFMLH-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.